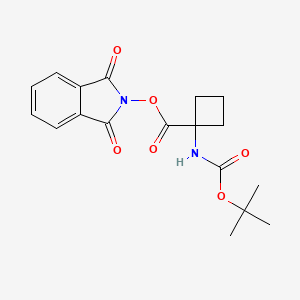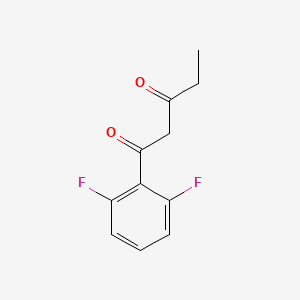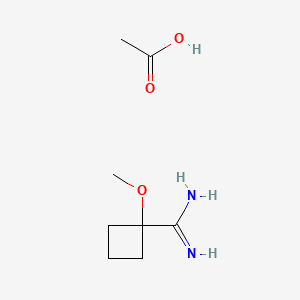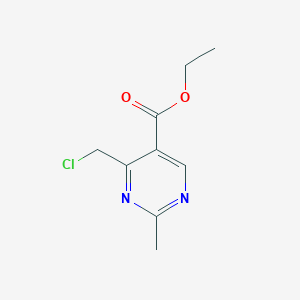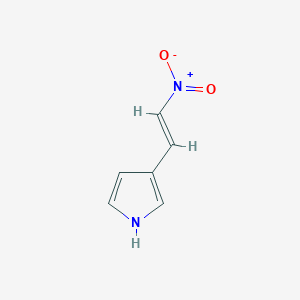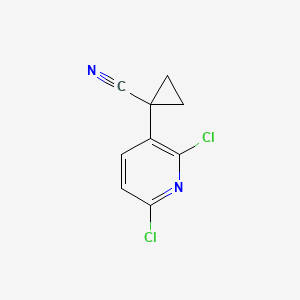
4,4,5,5-Tetramethyl-2-(1-(oxetan-3-yl)vinyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C9H17BO3 and a molecular weight of 184.04 g/mol . This compound is characterized by its unique structure, which includes a dioxaborolane ring and an oxetane moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate oxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into boranes or other reduced boron species.
Substitution: The oxetane moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted oxetane derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The oxetane moiety can also participate in ring-opening reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the oxetane moiety but shares the dioxaborolane ring structure.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of the oxetane moiety.
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features an ethynyl group in place of the oxetane moiety.
Uniqueness
The presence of both the dioxaborolane ring and the oxetane moiety in 4,4,5,5-tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane makes it unique. This combination allows for a wide range of chemical reactivity and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H19BO3 |
|---|---|
Molecular Weight |
210.08 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[1-(oxetan-3-yl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H19BO3/c1-8(9-6-13-7-9)12-14-10(2,3)11(4,5)15-12/h9H,1,6-7H2,2-5H3 |
InChI Key |
NRFWGMLSHRDXDA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



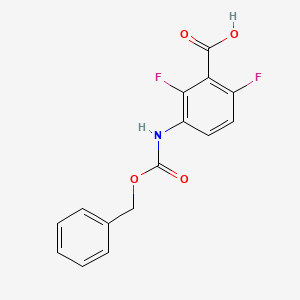

![Methyl[(4-methyloxolan-2-yl)methyl]amine](/img/structure/B13563981.png)
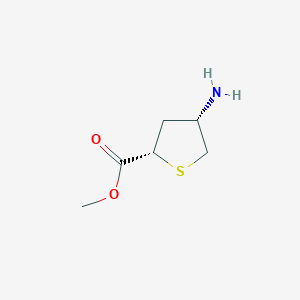
![1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B13563997.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine](/img/structure/B13564001.png)
